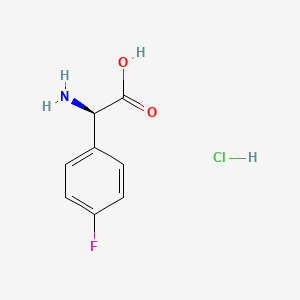

(R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCORGIJVVECX-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704221 | |

| Record name | (2R)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144744-41-2 | |

| Record name | (2R)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-2-(4-fluorophenyl)acetic Acid Hydrochloride: Synthesis, Resolution, and Application

Introduction

(R)-2-Amino-2-(4-fluorophenyl)acetic acid, often referred to as (R)-4-fluorophenylglycine, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. As a chiral building block, its incorporation into larger molecules can profoundly influence their pharmacological properties. The presence of a fluorine atom on the phenyl ring is a key feature, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding interactions of parent compounds.[1] The strategic placement of fluorine can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[1]

This technical guide provides a comprehensive overview of the essential chemical properties, synthesis, chiral resolution, and applications of the hydrochloride salt of (R)-2-amino-2-(4-fluorophenyl)acetic acid. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile synthetic intermediate.

Physicochemical and Computed Properties

The hydrochloride salt of (R)-2-amino-2-(4-fluorophenyl)acetic acid is typically a white to off-white solid.[2] Its fundamental properties are crucial for its handling, reaction setup, and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClFNO₂ | PubChem[3] |

| Molecular Weight | 205.61 g/mol | PubChem[3] |

| Appearance | White to off-white solid | MedChemExpress[2] |

| CAS Number | 144744-41-2 | PubChem[3] |

| Synonyms | D-4-Fluorophenylglycine HCl, (R)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | ChemScene |

| Hydrogen Bond Donors | 3 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

| Rotatable Bonds | 2 | PubChem[3] |

Synthesis of Racemic 2-Amino-2-(4-fluorophenyl)acetic Acid

The industrial production of the target enantiomer begins with the synthesis of the racemic mixture. The Strecker synthesis, a classic and robust method first reported in 1850, remains a highly effective approach for creating α-amino acids from aldehydes.[4][5]

The Strecker Synthesis: Mechanistic Overview

The synthesis is a two-stage, one-pot reaction that converts an aldehyde into an α-amino acid.[5][6]

-

α-Aminonitrile Formation: 4-fluorobenzaldehyde is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., potassium cyanide). The aldehyde and ammonia first condense to form an imine, which is then attacked by the cyanide nucleophile to yield 2-amino-2-(4-fluorophenyl)acetonitrile.[4]

-

Nitrile Hydrolysis: The intermediate α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to afford the final racemic amino acid.[5][6]

Experimental Protocol: Strecker Synthesis

This protocol is adapted from established procedures for similar aromatic aldehydes.

Materials:

-

4-Fluorobenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Potassium Cyanide (KCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Step 1: Aminonitrile Formation. In a well-ventilated fume hood, dissolve ammonium chloride in water, then add 4-fluorobenzaldehyde dissolved in methanol. Cool the mixture in an ice bath. Separately, dissolve potassium cyanide in water and add this solution dropwise to the aldehyde mixture with vigorous stirring.

-

Scientific Rationale: The reaction is performed at a reduced temperature to control the exothermicity of the cyanide addition. Using a biphasic solvent system (methanol/water) ensures all reactants remain in solution.

-

-

Step 2: Reaction Monitoring. Allow the reaction to stir overnight at room temperature. The formation of the aminonitrile can be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Hydrolysis. Carefully add concentrated hydrochloric acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Scientific Rationale: Strong acidic conditions are required to hydrolyze the stable nitrile C≡N triple bond to a carboxylic acid. The ammonium ion (NH₄⁺) is also formed during this process.

-

-

Step 4: Isolation. Cool the reaction mixture to room temperature, then in an ice bath to precipitate the crude product. The racemic amino acid hydrochloride will precipitate out of the solution.

-

Step 5: Purification. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a water/ethanol mixture.

Chiral Resolution of Racemic 2-Amino-2-(4-fluorophenyl)acetic Acid

Obtaining the enantiomerically pure (R)-enantiomer is the most critical step for its use in chiral drug synthesis. The separation of the racemic mixture can be achieved through several methods, most notably classical resolution via diastereomeric salt formation or enzymatic resolution.

Method 1: Classical Resolution with a Chiral Resolving Agent

This technique relies on the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent (typically a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

A common and effective resolving agent for racemic bases like amino acids is (+)-10-camphorsulfonic acid.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed. Based on data for the racemic mixture and related compounds, the following guidelines are recommended.

-

Hazard Identification: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, temperatures of -20°C are recommended to ensure stability. [2]

Conclusion

(R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride is a high-value chiral intermediate whose utility is derived from the unique combination of its amino acid functionality and the strategic placement of a fluorine atom. A thorough understanding of its synthesis via methods like the Strecker reaction and its subsequent enantiomeric purification through classical or enzymatic resolution is key to leveraging its potential. For researchers in drug discovery, this compound offers a reliable and powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of peptides and small molecule therapeutics, making it a cornerstone of modern medicinal chemistry.

References

-

PubChem. (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. [Link]

-

Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163. [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

- Google Patents. US3386888A - Resolution of racemic amino acids.

-

ResearchGate. (2007). Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

YouTube. (2021). Strecker Amino Acid Synthesis. [Link]

-

Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Taylor & Francis Online. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

-

NIH National Center for Biotechnology Information. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. [Link]

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

PubMed. (2019). Applications of fluorine-containing amino acids for drug design. [Link]

-

MDPI. (2021). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. [Link]

-

NIH National Center for Biotechnology Information. (2020). Strategies for chiral separation: from racemate to enantiomer. [Link]

-

Kessels SA. Resolution processes. [Link]

-

NIH National Center for Biotechnology Information. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

- Google Patents.

-

ANU Open Research. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. [Link]

-

Princeton University, Macmillan Group. (2017). Synthesis and Applications of Fluorinated -Amino Acids. [Link]

-

PubChem. (S)-4-Fluorophenylglycine. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride | C8H9ClFNO2 | CID 53484792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Amino-2-(4-fluorophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 5. CAS 93939-74-3 | (R)-4-Fluorophenylglycine - Synblock [synblock.com]

- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

(R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of (R)-2-Amino-2-(4-fluorophenyl)acetic acid Hydrochloride

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Chiral Fluorinated Amino Acids

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Non-proteinogenic amino acids, particularly those incorporating fluorine, have emerged as powerful tools for medicinal chemists. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, making it a strategic element in drug design.[1][2] The compound (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride represents a cornerstone chiral building block, combining the structural rigidity of an aromatic ring, the strategic placement of a fluorine atom, and the critical stereochemistry of the (R)-enantiomer.

This guide provides an in-depth technical examination of the molecular structure of (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize such intermediates and require a comprehensive understanding of their synthesis, characterization, and structural integrity. We will move beyond a simple recitation of data, delving into the causality behind analytical choices and the self-validating nature of a robust characterization workflow.

Core Physicochemical & Structural Identity

(R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride is the hydrochloride salt of the (R)-enantiomer of 4-fluorophenylglycine. As a non-proteinogenic amino acid, it serves as a valuable intermediate in the synthesis of complex pharmaceutical agents.[3] The hydrochloride form enhances stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride | [4] |

| Synonyms | D-4-Fluorophenylglycine hydrochloride, (R)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride | [4] |

| Molecular Formula | C₈H₉ClFNO₂ | [4] |

| Molecular Weight | 205.61 g/mol | [4] |

| CAS Number | 144744-41-2 | [4] |

| Appearance | White to off-white solid | [5] |

| InChI Key | AAUCORGIJVVECX-OGFXRTJISA-N | [4] |

| SMILES | C1=CC(=CC=C1N)F.Cl | [4] |

Synthesis & Enantiomeric Control: The Path to Purity

The synthesis of chiral α-amino acids is a well-established field, with methods like the Strecker and Gabriel syntheses providing foundational pathways.[6] However, for industrial and pharmaceutical applications, achieving high enantiomeric purity is critical, as different enantiomers can have vastly different biological activities.[7] The production of (R)-2-Amino-2-(4-fluorophenyl)acetic acid relies on either asymmetric synthesis, which creates the desired enantiomer directly, or the resolution of a racemic mixture.

Enantioselective synthesis often employs chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction.[8][9] Alternatively, classical resolution involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Conceptual Workflow: Racemic Synthesis and Chiral Resolution

The following diagram illustrates a generalized workflow for obtaining the target enantiomer through resolution, a common and robust industrial method.

Caption: Orthogonal analytical workflow for complete structural and stereochemical confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the covalent structure of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the position of the fluorine atom.

-

¹H NMR: Provides information on the number and environment of protons. Key expected signals include the alpha-proton (CH), aromatic protons, and exchangeable protons from the amine (NH₃⁺) and carboxylic acid (COOH) groups. The aromatic protons will exhibit a characteristic splitting pattern (a pair of doublets, appearing as an AA'BB' system) due to the para-substitution on the phenyl ring.

-

¹³C NMR: Confirms the carbon skeleton. Distinct signals are expected for the carboxylic carbon, the alpha-carbon, and the four unique carbons of the 4-fluorophenyl ring. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine environment. This is a highly sensitive technique for verifying the presence and purity of fluorinated compounds. [10]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH and OH protons.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: Shim the magnetic field to ensure homogeneity and optimal resolution.

-

Acquisition of ¹H Spectrum: Acquire a standard one-dimensional proton spectrum.

-

Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Acquisition of ¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to the residual solvent peak or an internal standard (e.g., TMS).

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR confirms the chemical structure, it cannot readily distinguish between enantiomers. Chiral HPLC is the gold-standard method for determining the enantiomeric purity or enantiomeric excess (e.e.) of the compound. The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. [11]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Select a suitable CSP column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are often effective for separating amino acid derivatives.

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point could be 90:10 Heptane:Isopropanol.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-0.5 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: ~220 nm or 254 nm, where the phenyl ring absorbs.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject a sample of the racemic compound first to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample of interest to determine the peak area ratio of the two enantiomers.

-

Calculation: Calculate the enantiomeric excess (% e.e.) using the formula: e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Applications & Significance in Drug Development

The title compound is more than an academic curiosity; it is a key building block for creating high-value pharmaceutical ingredients. The incorporation of a 4-fluorophenylglycine moiety can enhance a drug candidate's profile in several ways:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the phenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.

-

Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.

-

Conformational Control: The specific (R)-stereochemistry is crucial for ensuring the correct three-dimensional orientation of the molecule to fit into the chiral binding pocket of its biological target. [12] Fluorine-containing amino acids are increasingly prominent in new drugs, reflecting a broader trend of "fluorine editing" in drug candidate optimization. [1]

Safety & Handling

As with any laboratory chemical, proper handling is essential. The compound may cause skin, eye, and respiratory irritation.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection). * Storage: Store in a well-sealed container in a cool, dry place under an inert atmosphere.

Conclusion

(R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride is a structurally precise and synthetically valuable chiral building block. Its molecular structure is definitively confirmed through a synergistic application of advanced analytical techniques, primarily NMR for covalent structure and chiral HPLC for stereochemical integrity. The strategic inclusion of fluorine and the absolute (R)-configuration at the alpha-carbon make this compound a highly sought-after intermediate for the development of modern therapeutics, underscoring the critical interplay between molecular structure and biological function.

References

- MedchemExpress. (R)-2-Amino-2-(4-fluorophenyl)acetic acid.

- ChemScene. 2-Amino-2-(4-fluorophenyl)acetic acid.

- CymitQuimica. (R)-2-Amino-2-(4-fluorophenyl)acetic acid.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

- PubChem. (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride.

- Sigma-Aldrich. (R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride.

- Chemical Communications (RSC Publishing).

- Sci-Hub.

- ACS Publications.

- PubMed. Applications of fluorine-containing amino acids for drug design.

- NIH. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis.

- Enantion.

- MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- SIELC Technologies.

- Chemical Communications (RSC Publishing).

- Chiral Amino Acids Synthesis.

- Chemical Reviews. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids.

- Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling.

- International Journal of Pharmaceutical Sciences and Research.

- Creative Proteomics.

- Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1).

- ResearchGate. Determination of 2-amino-4-chlorophenol (related substance)

- MDPI. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride | C8H9ClFNO2 | CID 53484792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. youtube.com [youtube.com]

- 7. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 11. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research | MDPI [mdpi.com]

- 12. Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-2-(4-fluorophenyl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(4-fluorophenyl)acetic acid, also known as (R)-4-fluorophenylglycine, is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical industry. Its incorporation into peptide-based drugs can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. The presence of the fluorine atom at the para-position of the phenyl ring can influence binding affinity and lipophilicity, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain the enantiomerically pure (R)-enantiomer as its hydrochloride salt, designed for researchers and professionals in drug development and chemical synthesis.

This guide will delve into three principal strategies for achieving the desired stereochemistry:

-

Asymmetric Strecker Synthesis: A powerful method for the de novo creation of the chiral center.

-

Diastereomeric Salt Resolution: A classical and robust technique for separating enantiomers from a racemic mixture.

-

Enzymatic Kinetic Resolution: A highly selective biocatalytic approach for isolating the desired enantiomer.

Each section will provide a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the methodological choices, ensuring a blend of theoretical understanding and practical applicability.

I. Synthesis of the Key Precursor: 4-Fluorobenzaldehyde

A common and crucial starting material for the synthesis of (R)-2-Amino-2-(4-fluorophenyl)acetic acid is 4-fluorobenzaldehyde. An efficient and scalable synthesis of this aldehyde is paramount. A reliable method involves the free-radical bromination of 4-fluorotoluene followed by hydrolysis.

Rationale and Mechanism

The benzylic position of 4-fluorotoluene is susceptible to free-radical halogenation under UV irradiation or in the presence of a radical initiator. The subsequent hydrolysis of the resulting benzal bromide in the presence of a carbonate base proceeds via a nucleophilic substitution mechanism to yield the desired aldehyde.

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde

Materials:

-

4-Fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorotoluene (1 equivalent) in CCl₄. Add NBS (2.2 equivalents) and a catalytic amount of BPO.

-

Heat the mixture to reflux under irradiation with a UV lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic layer under reduced pressure to obtain crude 4-fluorobenzal bromide.

-

Hydrolysis: To the crude 4-fluorobenzal bromide, add a 10% aqueous solution of Na₂CO₃.

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours.

-

Cool the reaction mixture to room temperature and extract with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford 4-fluorobenzaldehyde.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Purity | Yield |

| 4-Fluorotoluene | 110.13 | 1.0 | >98% | - |

| 4-Fluorobenzaldehyde | 124.11 | - | >99% | ~70-80% |

II. Pathway 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. By employing a chiral auxiliary, this reaction can be rendered highly diastereoselective, leading to the preferential formation of one enantiomer. In this pathway, (R)-phenylglycine amide serves as an effective chiral auxiliary.[1]

Causality Behind Experimental Choices

The choice of (R)-phenylglycine amide as the chiral auxiliary is strategic. It reacts with the aldehyde to form a chiral imine, which then directs the nucleophilic attack of cyanide from a less sterically hindered face, leading to a diastereomeric excess of the desired α-aminonitrile. The subsequent hydrolysis of the nitrile and removal of the auxiliary yields the target amino acid. A crystallization-induced asymmetric transformation can often be exploited, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in high diastereomeric purity.[2][3][4]

Experimental Protocol: Asymmetric Strecker Synthesis

Step 1: Synthesis of the Diastereomeric α-Aminonitrile

-

To a solution of (R)-phenylglycine amide (1.0 equivalent) in a mixture of methanol and water, add 4-fluorobenzaldehyde (1.0 equivalent).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

-

Cool the mixture in an ice bath and add a solution of sodium cyanide (1.05 equivalents) in water dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

-

The desired diastereomer of the α-aminonitrile is expected to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[5]

Step 2: Hydrolysis to (R)-2-Amino-2-(4-fluorophenyl)acetic Acid

-

Suspend the obtained α-aminonitrile in 6 M hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. The hydrolysis of both the nitrile and the amide functionalities occurs.

-

Cool the reaction mixture to room temperature. The (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold water, and then with acetone.

-

Dry the product under vacuum. The chiral auxiliary, (R)-phenylglycine, will remain in the acidic filtrate and can be recovered.

Caption: Diastereomeric Salt Resolution Workflow.

IV. Pathway 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure amino acids. This method typically involves the enantioselective hydrolysis of a racemic N-acyl amino acid derivative, catalyzed by an acylase. Penicillin G acylase is a well-known enzyme for this purpose. [2][6]

Scientific Rationale

The enzyme, being chiral, selectively catalyzes the hydrolysis of the N-acyl group from one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the desired enantiomer. The process involves two key steps: N-acetylation of the racemic amino acid and the subsequent enzymatic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

Step 1: N-Acetylation of Racemic 4-Fluorophenylglycine

-

Suspend racemic 2-Amino-2-(4-fluorophenyl)acetic acid (1.0 equivalent) in water.

-

Cool the suspension in an ice bath and add acetic anhydride (1.2 equivalents) dropwise while maintaining the pH between 8 and 9 by the concomitant addition of an aqueous solution of sodium hydroxide.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Acidify the solution with concentrated hydrochloric acid to pH 2-3 to precipitate the N-acetyl-4-fluorophenylglycine.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 2: Enzymatic Resolution

-

Dissolve the racemic N-acetyl-4-fluorophenylglycine in water and adjust the pH to 7.5-8.0 with an aqueous solution of sodium hydroxide.

-

Add Penicillin G acylase (immobilized or as a crude extract) to the solution.

-

Maintain the temperature at 30-37°C and monitor the progress of the reaction by measuring the amount of released (R)-amino acid or by chiral HPLC.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by acidifying the mixture.

-

Acidify the reaction mixture to the isoelectric point of the (R)-amino acid (around pH 6) to precipitate the (R)-2-Amino-2-(4-fluorophenyl)acetic acid.

-

Filter the product, wash with cold water, and dry. The unreacted (S)-N-acetyl-4-fluorophenylglycine remains in the filtrate.

Step 3: Conversion to Hydrochloride Salt

-

Follow the procedure described in Pathway 2, Step 2 to convert the free (R)-amino acid to its hydrochloride salt.

Caption: Enzymatic Kinetic Resolution Workflow.

V. Conclusion

This technical guide has outlined three robust and scientifically sound pathways for the synthesis of (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. The choice of the optimal route will depend on various factors, including the desired scale of production, available resources, and cost considerations.

-

Asymmetric Strecker Synthesis offers a direct and elegant approach to establishing the chiral center, with the potential for high diastereoselectivity through crystallization-induced asymmetric transformation.

-

Diastereomeric Salt Resolution remains a powerful and scalable method, particularly when an effective and recyclable resolving agent is identified.

-

Enzymatic Kinetic Resolution provides a green and highly selective alternative, aligning with the principles of sustainable chemistry.

Each presented pathway is a self-validating system, grounded in established chemical principles and supported by detailed experimental protocols. By understanding the causality behind the experimental choices and adhering to the outlined procedures, researchers and drug development professionals can confidently and efficiently synthesize this valuable chiral building block for their research and development endeavors.

References

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

-

Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]

-

Kaptein, B., et al. (2001). Dutch Resolution of Racemic 4-Hydroxy- and 4-Fluorophenylglycine with Mixtures of Phenylglycine and (+)-10-Camphorsulfonic Acid. Chirality, 13(1), 45-50. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

Shafer, C. M., et al. (2000). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

-

ResearchGate. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]

-

Ganesan, A. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino esters. Indian Journal of Chemistry - Section B, 40B, 113-115. [Link]

-

ChemRxiv. (n.d.). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. Retrieved from [Link]

-

WIPO. (2003). WO/2003/022788 Production of 4-fluorobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). US3819689A - Resolution of dl-camphor-10-sulfonic acid.

- Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.

-

PrepChem. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from [Link]

-

ACS Figshare. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]

-

University of Groningen. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Retrieved from [Link]

-

PubMed. (n.d.). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. Retrieved from [Link]

-

Sdfine. (n.d.). 4-fluorobenzaldehyde lr (for synthesis). Retrieved from [Link]

-

Globe Thesis. (2009). The Study On The Synthesis Of Fluorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of labeling precursors (R)-and (S)-2 and (R)-and (S)-4 HCl salt. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. acs.figshare.com [acs.figshare.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-fluorophenyl)acetic Acid

Introduction: The Significance of (R)-2-Amino-2-(4-fluorophenyl)acetic Acid in Modern Drug Discovery

(R)-2-Amino-2-(4-fluorophenyl)acetic acid, a non-canonical amino acid, has emerged as a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its unique structural and electronic properties, conferred by the fluorine atom on the phenyl ring, can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. The precise stereochemical control in the synthesis of the (R)-enantiomer is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or even eliciting undesirable side effects. This guide provides an in-depth exploration of the principal methodologies for the enantioselective synthesis of this vital compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings and practical execution of enzymatic resolutions, asymmetric catalysis, and chiral auxiliary-based strategies, offering a comprehensive understanding of the current state-of-the-art in this specialized area of synthetic organic chemistry.

Section 1: Enzymatic Kinetic Resolution of N-Acetyl-DL-4-fluorophenylglycine

Enzymatic kinetic resolution is a powerful and widely adopted strategy for the synthesis of enantiomerically pure compounds, leveraging the inherent stereoselectivity of enzymes. In the context of producing (R)-2-Amino-2-(4-fluorophenyl)acetic acid, this method typically involves the enantioselective hydrolysis of a racemic N-acylated precursor, most commonly N-acetyl-DL-4-fluorophenylglycine.

The Underlying Principle: Enantioselective Hydrolysis

The core of this methodology lies in the ability of specific enzymes, often lipases or acylases, to preferentially catalyze the hydrolysis of the N-acyl group from one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For the synthesis of the (R)-amino acid, an enzyme that selectively hydrolyzes the N-acetyl group from the (S)-enantiomer is chosen. This results in a mixture of the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid. The significant difference in the physicochemical properties of the free amino acid and the acylated amino acid allows for their straightforward separation. The final step involves the chemical hydrolysis of the isolated N-acetyl-(R)-amino acid to yield the desired (R)-2-Amino-2-(4-fluorophenyl)acetic acid with high enantiomeric purity.

A general patent describes the enzymatic resolution of N-acyl-DL-phenylglycine esters at temperatures between 20°C and 40°C and a pH range of 6 to 8, with a pH of 7.8 being optimal.[1] This provides a foundational understanding of the reaction conditions that can be adapted for the fluoro-substituted analogue.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical procedure for the enzymatic kinetic resolution of N-acetyl-DL-4-fluorophenylglycine.

Protocol Details:

-

Preparation of N-acetyl-DL-4-fluorophenylglycine:

-

DL-2-Amino-2-(4-fluorophenyl)acetic acid is suspended in a suitable solvent (e.g., water or a mixture of acetic acid and water).

-

Acetic anhydride is added portion-wise at a controlled temperature (typically 0-5°C).

-

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The product, N-acetyl-DL-4-fluorophenylglycine, is isolated by filtration or extraction and purified by recrystallization.

-

-

Enzymatic Resolution:

-

N-acetyl-DL-4-fluorophenylglycine is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

The selected lipase (e.g., from Candida rugosa or Pseudomonas cepacia) or acylase is added. The choice of enzyme is crucial and often requires screening to identify the one with the highest enantioselectivity and activity.

-

The reaction is stirred at a controlled temperature (e.g., 30-40°C) and the pH is maintained at the optimal level for the enzyme by the controlled addition of a base (e.g., NaOH solution).

-

The progress of the reaction is monitored by measuring the consumption of the base or by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

-

Separation of Enantiomers:

-

Once the reaction is complete, the enzyme is removed by filtration.

-

The reaction mixture is acidified to protonate the carboxylic acid of the unreacted N-acetyl-(R)-4-fluorophenylglycine, making it soluble in an organic solvent.

-

The (S)-4-fluorophenylglycine, being a zwitterion, remains in the aqueous phase.

-

The N-acetyl-(R)-4-fluorophenylglycine is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried and the solvent is evaporated to yield the crude N-acetyl-(R)-4-fluorophenylglycine, which can be further purified by recrystallization.

-

-

Hydrolysis of N-acetyl-(R)-4-fluorophenylglycine:

-

The purified N-acetyl-(R)-4-fluorophenylglycine is heated under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to cleave the acetyl group.

-

After the reaction is complete, the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The (R)-2-Amino-2-(4-fluorophenyl)acetic acid is collected by filtration, washed, and dried to afford the final product with high enantiomeric purity.

-

Data Summary and Performance Metrics

| Parameter | Typical Value |

| Substrate | N-acetyl-DL-4-fluorophenylglycine |

| Enzyme | Lipase (e.g., from Candida rugosa) |

| Conversion | ~50% |

| Yield of (R)-enantiomer | Up to 45% (theoretical max. 50%) |

| Enantiomeric Excess (e.e.) | >98% |

Section 2: Asymmetric Catalysis - The Power of Chiral Metal Complexes

Asymmetric catalysis offers a more atom-economical approach compared to classical resolution, as, in principle, the entire prochiral substrate can be converted into the desired enantiomer. Rhodium-catalyzed asymmetric hydrogenation is a particularly well-established and powerful method for the synthesis of chiral α-amino acids.

Mechanistic Insight: Enantioselective Hydrogenation

This strategy typically involves the hydrogenation of a prochiral enamide or α-enamido ester precursor in the presence of a chiral rhodium catalyst. The catalyst, usually a complex of rhodium with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer of the product in excess. The choice of the chiral ligand is critical for achieving high enantioselectivity.

A Representative Protocol: Asymmetric Hydrogenation of an Enamide Precursor

-

Synthesis of the Prochiral Enamide:

-

4-Fluorobenzoylformic acid is reacted with a suitable amine (e.g., acetamide) in the presence of a dehydrating agent to form the corresponding enamide. The geometry of the double bond in the enamide can be important for achieving high enantioselectivity.

-

-

Asymmetric Hydrogenation:

-

The enamide substrate is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor.

-

A catalytic amount of a chiral rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos) are added.

-

The reactor is purged with hydrogen and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).

-

The reaction is stirred at a specific temperature until the starting material is consumed.

-

-

Work-up and Deprotection:

-

The solvent is removed, and the crude product is purified to remove the catalyst.

-

The protecting groups on the amine and carboxyl functionalities are removed by hydrolysis to yield (R)-2-Amino-2-(4-fluorophenyl)acetic acid.

-

Performance and Considerations

| Parameter | Typical Value |

| Substrate | N-acetyl-α-(4-fluorophenyl)ethenylamine |

| Catalyst | [Rh(chiral phosphine)]+ |

| Hydrogen Pressure | 10-50 atm |

| Yield | >90% |

| Enantiomeric Excess (e.e.) | >95% |

The primary advantage of this method is its high efficiency and atom economy. However, the cost and sensitivity of the rhodium catalysts and chiral ligands can be a consideration for large-scale synthesis.

Section 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. The asymmetric Strecker synthesis is a prominent example of this strategy.

The Strecker Synthesis with a Chiral Auxiliary

The Strecker synthesis involves the reaction of an aldehyde (or ketone), an amine, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid.[2] In the asymmetric version, a chiral amine is used as the auxiliary. This directs the nucleophilic attack of the cyanide ion to one face of the intermediate imine, leading to the formation of one diastereomer of the α-aminonitrile in excess.

A General Protocol for Chiral Auxiliary-Mediated Strecker Synthesis

-

Formation of the Diastereomeric α-Aminonitriles:

-

4-Fluorobenzaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) to form the corresponding imine in situ.

-

A cyanide source, such as potassium cyanide or trimethylsilyl cyanide, is added to the reaction mixture.

-

The reaction is stirred at a controlled temperature until the formation of the α-aminonitrile is complete. The diastereomeric ratio can often be enhanced by crystallization-induced asymmetric transformation, where one diastereomer preferentially crystallizes from the solution.[3]

-

-

Hydrolysis and Removal of the Chiral Auxiliary:

-

The diastereomerically enriched α-aminonitrile is subjected to vigorous acidic hydrolysis (e.g., with concentrated HCl). This converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

-

The reaction mixture is then worked up to separate the desired (R)-2-Amino-2-(4-fluorophenyl)acetic acid from the recovered chiral auxiliary. The auxiliary can often be recycled, improving the overall efficiency of the process.

-

Key Considerations and Performance

| Parameter | Typical Value |

| Substrate | 4-Fluorobenzaldehyde |

| Chiral Auxiliary | e.g., (R)-phenylglycinol |

| Diastereomeric Ratio (d.r.) | >95:5 |

| Yield | 70-85% |

| Enantiomeric Excess (e.e.) | >98% after purification |

This method is robust and often provides high enantioselectivity. The ability to recover and reuse the chiral auxiliary is a significant advantage. However, the process involves stoichiometric amounts of the chiral auxiliary and requires an additional step for its removal.

Conclusion: A Multi-faceted Approach to a Key Chiral Building Block

The enantioselective synthesis of (R)-2-Amino-2-(4-fluorophenyl)acetic acid is a critical endeavor in the pharmaceutical industry, and researchers have a diverse toolkit of methodologies at their disposal. Enzymatic kinetic resolution offers a green and highly selective approach, particularly amenable to large-scale production, although it is limited by a theoretical maximum yield of 50%. Asymmetric catalysis, especially rhodium-catalyzed hydrogenation, provides an elegant and atom-economical route to the desired product with high yields and enantioselectivities, with the main consideration being the cost of the catalyst system. Finally, the use of chiral auxiliaries in methods like the Strecker synthesis remains a reliable and effective strategy, offering high levels of stereocontrol and the potential for auxiliary recycling.

The optimal choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and the available expertise and equipment. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key chiral building blocks like (R)-2-Amino-2-(4-fluorophenyl)acetic acid will undoubtedly remain an active and important area of research.

References

-

Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link]

- Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. (1981). Google Patents.

- Synthetic method of chiral (S)-phenylglycinol hydrochloride. (2013). Google Patents.

-

Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

- Catalyst for asymmetric (transfer) hydrogenation. (2002). Google Patents.

-

Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

Asymmetric Transfer Hydrogenation of Styrenes Using Chiral 1,4-Cyclohexadiene Derivatives. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. Retrieved January 25, 2026, from [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2015). MDPI. Retrieved January 25, 2026, from [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Process for synthesizing N-acetylglycine using novel promoters. (1986). Google Patents.

-

Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022). University of Greifswald. Retrieved January 25, 2026, from [Link]

- METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. (n.d.). Google Patents.

- Application of the asymmetric hydrogenation in the synthesis of bent Ge Lieting intermediates. (2017). Google Patents.

-

150 Years of Strecker Reaction. (n.d.). Michigan State University. Retrieved January 25, 2026, from [Link]

-

Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones. (2020). Wiley Online Library. Retrieved January 25, 2026, from [Link]

-

Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. (2022). MDPI. Retrieved January 25, 2026, from [Link]

- Process for racemisation and acetylation of leucine. (2012). Google Patents.

- Asymmetric synthesis of organic compounds. (1978). Google Patents.

- Catalyst composition for selective hydrogenation with improved characteristics. (2013). Google Patents.

Sources

- 1. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Technical Guide to the Physical and Chemical Properties of Fluorinated Amino Acids

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery and Peptide Science

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a cornerstone for optimizing pharmacological profiles.[1][2] Fluorinated amino acids, in particular, represent a powerful tool for researchers and scientists, offering a nuanced approach to refining the properties of peptides and proteins.[1][2][3] This guide provides an in-depth exploration of the fundamental physical and chemical properties of fluorinated amino acids, offering field-proven insights into how this unique element can be leveraged to enhance stability, modulate conformation, and improve pharmacokinetic properties. By understanding the causality behind fluorine's effects, from basic principles to advanced applications, researchers can unlock new potentials in therapeutic design.

Part 1: Fundamental Physicochemical Alterations Induced by Fluorination

The substitution of hydrogen with fluorine, while seemingly a minor steric change, instigates profound alterations in the electronic properties of an amino acid.[4] This is rooted in the unique characteristics of the fluorine atom and the carbon-fluorine (C-F) bond.

Electronegativity, Bond Strength, and Polarity

Fluorine is the most electronegative element, with a Pauling scale value of 3.98.[5] This intense electron-withdrawing nature creates a highly polarized and exceptionally strong C-F covalent bond (bond dissociation energy up to 544 kJ/mol).[4][5] This inherent stability is a primary contributor to the enhanced metabolic resistance observed in many fluorinated compounds.[1][6] The strong inductive effect of fluorine withdraws electron density from neighboring atoms, a property that significantly influences the acidity and basicity of the amino acid's functional groups.[5]

Impact on Acidity (pKa)

The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups.[5] By pulling electron density away from a carboxylic acid or an amine, fluorine stabilizes the conjugate base, thereby increasing the acidity of the protonated form.[1][5] This effect is dependent on the proximity and number of fluorine atoms. For instance, fluorination on the side chain of an amino acid can alter the pKa of both the alpha-carboxyl and alpha-amino groups, as well as any ionizable side chains. This modulation of pKa can have significant implications for enzyme-substrate interactions and the overall charge distribution of a peptide at physiological pH.

Lipophilicity (LogP/LogD): A Context-Dependent Property

A common misconception is that fluorination universally increases lipophilicity. In reality, the effect is highly context-dependent.[1] While the introduction of fluorine can increase the hydrophobic surface area of a molecule, it also enhances the polarity of the C-F bond and can influence the polarization of adjacent atoms, such as sulfur.[2] The overall change in lipophilicity, measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a complex interplay of these factors. For example, a single fluorine substitution may modestly increase lipophilicity, while a trifluoromethyl group often leads to a more substantial increase.[2] This ability to fine-tune lipophilicity is critical for optimizing a drug candidate's solubility, membrane permeability, and absorption, distribution, metabolism, and excretion (ADME) properties.[2][7]

Table 1: Comparative Physicochemical Properties of Standard vs. Fluorinated Amino Acids

| Amino Acid | Derivative | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | LogP/LogD (approx.) |

| Proline | Standard | 1.99 | 10.60 | - | -1.5 |

| (4R)-Fluoroproline | ~1.8 | ~10.4 | - | -1.2 | |

| (4S)-Fluoroproline | ~1.8 | ~10.4 | - | -1.2 | |

| Phenylalanine | Standard | 1.83 | 9.13 | - | 1.4 |

| 4-Fluorophenylalanine | ~1.8 | ~9.0 | - | 1.7 | |

| Tyrosine | Standard | 2.20 | 9.11 | 10.07 | 1.1 |

| 3-Fluorotyrosine | ~2.1 | ~8.9 | ~9.8 | 1.4 | |

| Tryptophan | Standard | 2.83 | 9.39 | - | 1.2 |

| 5-Fluorotryptophan | ~2.7 | ~9.2 | - | 1.6 |

Note: The pKa and LogP/LogD values are approximate and can vary based on experimental conditions. The data presented is a synthesized representation from multiple sources to illustrate general trends.[1][2][8][9]

Part 2: Conformational Control and Structural Pre-organization

Fluorine's stereoelectronic effects provide a unique and powerful tool for controlling the conformation of amino acid side chains and, by extension, the secondary and tertiary structures of peptides and proteins.[1] This ability to "pre-organize" a molecule into a desired shape can enhance binding affinity to biological targets and improve stability.[4]

Side-Chain Conformation: The Gauche Effect

The polar C-F bond exhibits predictable interactions with adjacent functional groups.[1] A key example is the gauche effect, where the electronegative fluorine atom preferentially orients itself gauche (at a 60° dihedral angle) to an adjacent electropositive atom or group. This is particularly influential in fluorinated proline analogs. For instance, fluorination at the 4-position of the proline ring can stabilize either the Cγ-endo or Cγ-exo pucker, depending on the stereochemistry of the fluorine atom.[4][5] This precise control over the ring's conformation has been exploited to stabilize desired peptide structures, such as the polyproline II helix found in collagen.[1][5]

Diagram 1: Stereoelectronic Control in 4-Fluoroproline

Caption: Fluorine stereochemistry dictates the pucker of the proline ring.

Peptide Secondary and Tertiary Structure

The conformational biases introduced by fluorinated amino acids can propagate to influence the entire peptide or protein structure.[1]

-

Peptide Bond Isomerization: Fluorination can influence the cis/trans isomerization of the peptide bond preceding a proline residue. (4S)-fluoroproline tends to favor the cis conformation, while (4R)-fluoroproline favors the trans conformation. This has been used to stabilize specific turns in peptides, enhancing their binding affinity for targets like G-protein coupled receptors.[1][10]

-

Helical Stability: The incorporation of highly fluorinated aliphatic amino acids, such as hexafluoroleucine, into the hydrophobic core of a protein can significantly enhance its thermal and chemical stability.[11] This "fluorous core" effect arises from the favorable packing of these side chains, which minimizes their unfavorable interactions with water in the unfolded state.[1][11]

-

Protein Folding: By lowering the kinetic barrier to cis/trans isomerization, fluoroproline incorporation can act as a "superfolder," accelerating the protein folding process, as demonstrated in analogs of Green Fluorescent Protein (GFP) and collagen.[1]

Part 3: Implications for Drug Development: Enhancing Pharmacokinetic Properties

A primary motivation for using fluorinated amino acids is to overcome the inherent pharmacokinetic limitations of peptide-based drugs, such as poor metabolic stability and low membrane permeability.[1]

Enhanced Metabolic Stability

The exceptional strength of the C-F bond makes it highly resistant to enzymatic cleavage by proteases and metabolic enzymes like Cytochrome P450s.[1] Placing fluorine atoms at or near sites of metabolic vulnerability can effectively block these degradation pathways, thereby increasing the in vivo half-life and bioavailability of a therapeutic peptide.[12]

Modulating Membrane Permeability

As discussed, fluorination can tune the lipophilicity of an amino acid or peptide.[1] By strategically increasing lipophilicity, researchers can enhance the ability of a peptide to cross cell membranes and reach intracellular targets, a significant hurdle for many large-molecule drugs.[1][13] This has been successfully applied in prodrug strategies to boost the potency of anticancer agents.[1]

Part 4: Experimental Protocols for Characterization

A thorough characterization of fluorinated amino acids and the peptides/proteins they are incorporated into is essential. The following are foundational experimental workflows.

Synthesis of (2S,4S)-4-Fluoroproline (flp)

This protocol is an example of a scalable synthesis starting from (2S,4R)-hydroxyproline (Hyp).[14]

Step-by-Step Methodology:

-

Protection: React commercially available Boc-Hyp-OMe with trifluoromethanesulfonic anhydride in the presence of a base (e.g., pyridine) in a suitable solvent like dichloromethane. This converts the hydroxyl group into a triflate, a good leaving group.[14]

-

Fluorination: Treat the resulting triflate intermediate with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an appropriate solvent like tetrahydrofuran (THF). This step proceeds via an SN2 reaction, inverting the stereochemistry at the 4-position.[14]

-

Deprotection: Remove the Boc protecting group and hydrolyze the methyl ester by heating the product from the previous step in aqueous acid (e.g., 2N HCl) at reflux.[14]

-

Purification: Purify the final (2S,4S)-4-fluoroproline product using standard techniques such as ion-exchange chromatography.

Characterization by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for studying fluorinated molecules due to the 100% natural abundance of the ¹⁹F nucleus and the absence of endogenous fluorine signals in biological systems.[15][16][17]

Step-by-Step Methodology:

-

Sample Preparation: Prepare the ¹⁹F-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O). Ensure the protein concentration is sufficient for detection (typically in the micromolar to millimolar range).

-

Instrument Setup: Use an NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency (e.g., at 600 MHz for protons, the ¹⁹F frequency is ~564.6 MHz).[17]

-

Data Acquisition: Acquire a simple one-dimensional ¹⁹F NMR spectrum using a single 90° pulse sequence (e.g., 'zg' on Bruker systems).[17] Set the spectral width to encompass the expected chemical shift range for the incorporated fluorinated amino acid. An interscan delay of 1-5 seconds is typically used.[17][18]

-

Data Processing: Process the acquired Free Induction Decay (FID) using software like TopSpin. Apply Fourier transformation, phasing, and baseline correction to obtain the final spectrum.[17]

-

Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals. Changes in the ¹⁹F chemical shift upon ligand binding, protein unfolding, or conformational changes provide valuable structural and dynamic information.[16]

Diagram 2: Workflow for Protein Characterization using ¹⁹F NMR

Caption: Key stages in the characterization of fluorinated proteins by NMR.

Structural Analysis by X-ray Crystallography

Determining the high-resolution atomic structure of a protein containing a fluorinated amino acid provides definitive proof of its incorporation and reveals any structural perturbations.[19][20]

Step-by-Step Methodology:

-

Protein Purification and Crystallization: Obtain a highly pure (>99%) and homogeneous sample of the fluorinated protein.[12] Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like vapor diffusion to grow single, well-ordered crystals.[3][12]

-

Data Collection: Soak crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen to prevent radiation damage.[21] Mount the crystal in a synchrotron X-ray beam and collect diffraction data as the crystal is rotated.[21][22]

-

Data Processing: Use software (e.g., HKL-2000, XDS) to index the diffraction spots and integrate their intensities.[12]

-

Phase Determination: Solve the "phase problem" to calculate an initial electron density map. This can be done via molecular replacement if a structure of a homologous protein is available, or through experimental phasing methods.[12][22]

-

Model Building and Refinement: Use software (e.g., Coot, PyMOL) to build an atomic model of the protein into the electron density map.[12] Iteratively refine the model against the diffraction data to improve its fit and geometry. The electron density for the fluorine atom should be clearly visible.

-

Validation and Deposition: Validate the final model's quality using metrics like Ramachandran plots and deposit the coordinates in the Protein Data Bank (PDB).[3][22]

Conclusion

Fluorinated amino acids are more than just simple analogs; they are sophisticated tools that offer precise control over the fundamental properties of peptides and proteins. From modulating pKa and lipophilicity to enforcing specific conformations and blocking metabolic degradation, the strategic use of fluorine provides a versatile and powerful approach to drug design. By grounding experimental choices in a solid understanding of the physical and chemical principles outlined in this guide, researchers can better harness the "fluorine advantage" to develop next-generation therapeutics and advanced biomaterials.

References

-

M. C. C. de Oliveira, et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. Available at: [Link]

-

V. Q. Pham, et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. National Institutes of Health. Available at: [Link]

-

X. Zhang, et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry. Available at: [Link]

-

J. T. Welch & S. G. O'Toole. (2015). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. ResearchGate. Available at: [Link]

-

A. M. D. D'Amico, et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

-

V. Q. Pham, et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

I. V. S. R. Kumar, et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. Available at: [Link]

-

E. R. P. Zuiderweg, et al. (2013). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. Available at: [Link]

-

T. J. Rutkoski & T. M. Miller. (2015). A Newcomer's Guide to Peptide Crystallography. PubMed Central. Available at: [Link]

-

M. D. Shoulders, et al. (2010). Practical syntheses of 4-fluoroprolines. Nature Protocols. Available at: [Link]

-

A. Mykhailiuk, et al. (2021). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]

-

S. Roy, et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central. Available at: [Link]

-

A. M. D. D'Amico, et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

-

J. M. Hooker, et al. (2009). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Medicinal Chemistry Letters. Available at: [Link]

-

S. Dasgupta & B. B. Bhowmik. (1998). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

-

V. Q. Pham, et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. National Institutes of Health. Available at: [Link]

-

M. Han. (2022). X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

-

A. Mykhailiuk, et al. (2023). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Available at: [Link]

-

V. Q. Pham, et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

B. Koksch, et al. (2020). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. Available at: [Link]

-

J. M. Wolfe, et al. (2021). Fluorescent amino acid initiated de novo cyclic peptides for the label-free assessment of cell permeability. ChemRxiv. Available at: [Link]

-

S. J. Miller, et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. Available at: [Link]

-

Creative Biostructure. (2023). A Beginner's Guide to Protein Crystallography. Available at: [Link]

-

University of Calgary. Ch27 pKa and pI values. Available at: [Link]

-

K. Müller, et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PubMed Central. Available at: [Link]

-

R. A. Mehl, et al. (2009). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. ResearchGate. Available at: [Link]

-

M. J. W. M. Heemskerk, et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. Available at: [Link]

-

S. J. Miller, et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. Available at: [Link]

-

V. Q. Pham, et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE. Available at: [Link]

-

K. Kurpiewska & T. Borowski. (2021). Seven quick tips for beginners in protein crystallography. Frontiers Publishing Partnerships. Available at: [Link]

-

S. M. Wuest, et al. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PubMed Central. Available at: [Link]

-

J. M. J. M. Rombouts, et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

M. H. M. Elias, et al. (2022). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. PubMed Central. Available at: [Link]

-

S. R. Joolakanti, et al. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]

-

D. J. Merkel, et al. (2009). Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. ResearchGate. Available at: [Link]

-

K. Yamamoto, et al. (2018). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. MDPI. Available at: [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. Available at: [Link]

-

Scribd. Amino Acids pKa and pI Values Table. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. scribd.com [scribd.com]

- 10. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational dependence of the circular dichroism spectra of single amino acids from plane-waves-based density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. raineslab.com [raineslab.com]

- 15. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]